molecular formula C15H13FN2OS B3213213 2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol CAS No. 1113014-53-1

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol

Cat. No.: B3213213
CAS No.: 1113014-53-1
M. Wt: 288.3 g/mol
InChI Key: AMRCSPITBQTAKS-UHFFFAOYSA-N
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Description

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The introduction of the 2-fluoroethyl group can be achieved through nucleophilic substitution reactions using 2-fluoroethylamine. The final step involves the coupling of the 2-fluoroethylamino group with the benzothiazole core under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with biological macromolecules, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol: Similar structure but with a methylamino group instead of a fluoroethylamino group.

    2-(4-(Ethylamino)phenyl)benzo[d]thiazol-6-ol: Similar structure but with an ethylamino group instead of a fluoroethylamino group.

    2-(4-(Amino)phenyl)benzo[d]thiazol-6-ol: Similar structure but with an amino group instead of a fluoroethylamino group.

Uniqueness

The presence of the 2-fluoroethyl group in 2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy and selectivity in various applications.

Properties

IUPAC Name

2-[4-(2-fluoroethylamino)phenyl]-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-7-8-17-11-3-1-10(2-4-11)15-18-13-6-5-12(19)9-14(13)20-15/h1-6,9,17,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRCSPITBQTAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)NCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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